(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the class of pyrazole derivatives, which are notable for their diverse biological activities. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety and a carbohydrazide functional group, making it an interesting candidate for pharmacological studies.
The compound has been synthesized and studied in various research works, particularly focusing on its structural properties, biological activities, and potential applications in medicinal chemistry. Notable studies include those by Karrouchi et al. and others that explore its synthesis and characterization through spectroscopic methods .
(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be classified as:
The synthesis of (E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between 4-methoxybenzaldehyde and 1H-pyrazole-5-carbohydrazide. The general procedure includes:
The yield of this synthesis can reach up to 78%, with melting points typically observed between 260–262 °C. Spectroscopic methods such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure of the synthesized compound.
The molecular formula for (E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is . The structure features:
Key structural data includes:
The primary reaction involving (E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is its formation through condensation. This compound can also participate in various chemical reactions typical for hydrazones, such as:
In laboratory settings, these reactions are monitored using techniques like Thin Layer Chromatography (TLC) and confirmed through spectroscopic methods such as IR and NMR.
The mechanism of action for (E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is primarily related to its interaction with biological targets. Pyrazole derivatives often exhibit activities such as:
Molecular docking studies have indicated potential binding interactions with various protein targets, suggesting that this compound may act as an inhibitor or modulator in biochemical pathways .
Relevant analyses include spectroscopic characterization confirming functional groups via IR spectroscopy, where characteristic peaks corresponding to NH stretching and C=O stretching can be observed .
Scientific uses of (E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide include:
This compound's unique structure makes it a valuable candidate for further research into novel therapeutic agents targeting various diseases .
Pyrazole and hydrazone moieties independently contribute robust pharmacological profiles that synergize when combined:
Table 1: Therapeutic Applications of Pyrazole Core in Drug Development
Therapeutic Area | Mechanistic Action | Representative Agents | Reference |
---|---|---|---|
Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | Celecoxib, Deracoxib | [2] |
Anticancer | Tyrosine kinase inhibition, Apoptosis induction | Crizotinib, Pyrazofurin | [2] |
Antidiabetic | α-Glucosidase inhibition, DPP-4 inhibition | Teneligliptin | [3] |
Antimicrobial | Membrane disruption, Enzyme inhibition | Not specified | [1] [6] |
The covalent integration of these systems creates molecules with dual-targeting capabilities and enhanced pharmacokinetic properties. Specifically, hydrazone-modified pyrazoles demonstrate improved bioavailability profiles due to balanced lipophilicity (LogP 2.5–3.5), enabling efficient membrane permeation while retaining aqueous solubility for biological distribution [1] [5].
The title compound exemplifies rational molecular design through strategic substituent placement:
Core Architecture: The E-configuration across the hydrazone bond (–N=CH–) creates a planar conformation between the pyrazole nucleus and methoxybenzylidene ring, confirmed through single-crystal XRD analysis (monoclinic P2₁/c space group). This planarity optimizes target engagement through conjugated π-system delocalization [1] .
Electronic Modulation:
Pyrazole ring substitution pattern: N1-H tautomerism promotes hydrogen bonding with biological targets, while C3/C5 substitutions dictate steric accessibility to the carbohydrazide carbonyl – a critical hydrogen bond acceptor region [1] [3].
Spectroscopic Signature: Experimental and DFT-calculated (B3LYP/6-311++G(d,p)) spectroscopic parameters validate structural features:
Table 2: Key Structural Parameters from Crystallographic and Computational Studies
Parameter | XRD Data | DFT Calculation | Biological Implication |
---|---|---|---|
Hydrazone C=N bond length | 1.275–1.285 Å | 1.281–1.291 Å | Enhanced electrophilicity for nucleophile interaction |
Pyrazole-hydrazone dihedral | 5.0–10.7° | 4.1–9.7° | Optimized planarity for receptor binding |
Carbonyl O electron density | -0.412 e | -0.419 e | Hydrogen bond acceptor capacity |
HOMO-LUMO energy gap | 4.1–4.3 eV | 4.0–4.2 eV | Charge transfer efficiency in enzyme inhibition |
Molecular docking analyses (PDB: 4AMJ) reveal critical binding interactions:
The therapeutic exploration of pyrazole-carbohydrazides has evolved through distinct phases:
Recognition of the carbohydrazide group as a versatile precursor for hydrazone formation [6]
Targeted Therapeutic Expansion (2000–2010): Increased understanding of structure-activity relationships (SAR) drove systematic derivatization:
Cannabinoid Receptor Applications: Optimization of 1,5-diarylpyrazole-carbohydrazides as CB1 receptor modulators for metabolic disorders, exemplified by hypoglycemic activity in vivo models [10]
Contemporary Period (2010–Present): Integration of advanced structural and computational methods:
Table 3: Evolution of Key Pyrazole-Carbohydrazide Derivatives
Structural Class | Primary Therapeutic Activity | Potency Range | Notable Advances |
---|---|---|---|
N'-Arylidene-5-methylpyrazole-3-carbohydrazides | α-Glucosidase inhibition | IC₅₀ 110.6 ± 6.0 μM | Introduction of fluorophenyl for enhanced inhibition [3] [8] |
1,5-Diarylpyrazole-3-carbohydrazides | Hypoglycemic/antioxidant | 60–80% glucose reduction in vivo | 3,4-Dihydroxylated derivatives for dual activity [10] |
3-(Heteroaryl)-1H-pyrazole-5-carbohydrazides | Anticancer | IC₅₀ 0.28–49.85 μM | A549 apoptosis induction via mitochondrial pathway [2] |
Pyrazolyl-isatin carbohydrazides | Antimicrobial/antioxidant | MIC 8–64 μg/mL | Crystal engineering for stability optimization [7] |
The historical trajectory demonstrates a shift from serendipitous discovery to rational structure-based design. Modern synthetic approaches employ green chemistry principles (catalytic acid conditions, ethanol reflux) to achieve high yields (85–90%), supporting sustainable pharmaceutical development [7] . Current research prioritizes polypharmacology agents capable of simultaneously modulating interconnected disease pathways – exemplified by the title compound's dual potential in diabetes (enzyme inhibition) and oxidative stress complications (radical scavenging).
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1